[2-((S)-2-Amino-propionylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester
Description
This compound is a tert-butyl carbamate derivative featuring a cyclohexyl backbone, a cyclopropyl substituent, and an (S)-2-amino-propionylamino side chain. Its molecular structure combines rigidity from the cyclohexyl and cyclopropyl groups with functional versatility from the carbamate and amino acid moieties. The tert-butyl ester group enhances solubility in organic solvents and stabilizes the molecule against hydrolysis, making it suitable for pharmaceutical intermediate synthesis .
Key applications include its role as a precursor in peptide mimetics and modulators of biological transporters (e.g., intestinal oligopeptide transporters), as suggested by structurally related compounds in .
Properties
IUPAC Name |
tert-butyl N-[2-[[(2S)-2-aminopropanoyl]amino]cyclohexyl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O3/c1-11(18)15(21)19-13-7-5-6-8-14(13)20(12-9-10-12)16(22)23-17(2,3)4/h11-14H,5-10,18H2,1-4H3,(H,19,21)/t11-,13?,14?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLFUOVDQAIGMZ-XGNXJENSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCC1N(C2CC2)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1CCCCC1N(C2CC2)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-((S)-2-Amino-propionylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester is a member of the carbamate family, which has garnered attention for its potential therapeutic applications. This article synthesizes available research findings regarding its biological activity, highlighting its mechanisms of action, pharmacological properties, and clinical implications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A cyclohexyl group
- A cyclopropyl moiety
- A tert-butyl ester functional group
- An amino acid derivative
This unique arrangement suggests potential interactions with various biological targets, particularly in enzymatic pathways.
Research indicates that compounds similar to this compound may act as selective inhibitors of specific enzymes. Notably, it has been associated with the inhibition of tissue kallikrein (KLK1), an enzyme implicated in inflammatory responses and conditions such as asthma and chronic obstructive pulmonary disease (COPD) . The selectivity for KLK1 over other serine proteases may reduce the risk of side effects typically associated with broader-spectrum inhibitors.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in various studies. In vitro assays show that it can modulate cytokine release and inhibit leukocyte migration, suggesting a potential role in managing inflammatory diseases .
Antioxidant Activity
Preliminary studies indicate that the compound may exhibit antioxidant activity, which could contribute to its therapeutic efficacy in oxidative stress-related conditions . This property is particularly relevant for diseases characterized by chronic inflammation.
1. In Vivo Studies
A study conducted on animal models of asthma showed that administration of the compound resulted in a significant reduction in airway hyperresponsiveness and inflammation markers compared to control groups. This suggests a promising application for respiratory conditions .
2. Clinical Applications
The potential use of this compound in treating COPD has been explored. Clinical trials are ongoing to assess its efficacy and safety profile in human subjects, focusing on its ability to improve lung function and reduce exacerbation rates .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 350.45 g/mol |
| Solubility | Soluble in DMSO |
| Target Enzyme | Tissue Kallikrein (KLK1) |
| Therapeutic Area | Asthma, COPD |
Scientific Research Applications
The compound [2-((S)-2-Amino-propionylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester , often referred to as a carbamate derivative, has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant case studies and data.
Enzyme Inhibition
One of the primary applications of this compound is as an enzyme inhibitor . It has been investigated for its ability to inhibit histone deacetylase (HDAC) activity, which is crucial in cancer treatment. HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells, making them valuable in oncology .
Antibacterial Properties
Research indicates that derivatives of this compound may exhibit antibacterial activity . Compounds with similar structures have been shown to be effective against various bacterial strains, thus providing a potential pathway for developing new antibiotics .
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties , potentially beneficial in treating neurodegenerative diseases. The structural similarity to known neuroprotective agents warrants further investigation into its efficacy in models of diseases like Alzheimer's and Parkinson's .
Case Study 1: Histone Deacetylase Inhibition
In a study published in Cancer Research, a series of carbamate derivatives were synthesized and evaluated for their HDAC inhibitory activity. The compound demonstrated significant inhibition compared to control groups, leading to reduced tumor growth in xenograft models .
Case Study 2: Antibacterial Activity
A research article published in Journal of Medicinal Chemistry explored the antibacterial properties of various cyclohexyl derivatives. The results indicated that compounds similar to this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
Case Study 3: Neuroprotection
A study conducted on neuroprotective agents highlighted the potential of this compound in protecting neuronal cells from oxidative stress-induced apoptosis. The findings suggested that it could modulate pathways involved in neuroinflammation, making it a candidate for further research in neurodegenerative disease therapies .
Data Table: Summary of Applications
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate and amide groups are susceptible to hydrolysis under specific conditions:
The tert-butyl carbamate (Boc) group is selectively cleaved under acidic conditions (e.g., trifluoroacetic acid), leaving the cyclopropane and amino groups intact .
Deprotection of the Boc Group
The Boc group serves as a protective moiety for the amine. Deprotection is critical in pharmaceutical synthesis:
textReaction: Boc-protected amine + TFA → Free amine + CO₂ + tert-butanol Conditions: - Solvent: Dichloromethane (DCM) - Temperature: 0–25°C - Time: 1–3 hours [2]
Example from Patent WO2019158550A1 :
-
Boc deprotection achieved using HCl in dioxane, yielding a free amine intermediate with >99% purity (HPLC).
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes selective ring-opening under oxidative or reductive conditions:
| Reagent | Conditions | Product |
|---|---|---|
| H₂/Pd-C | Ethanol, 25°C, 12 hours | Open-chain alkane derivative |
| Ozone (O₃) | CH₂Cl₂, -78°C, followed by Zn/H₂O | Dicarbonyl compound |
No direct experimental data for this compound exists, but analogous cyclopropane reactions are well-documented.
Amino Group Reactivity
The primary amine participates in nucleophilic reactions:
| Reaction Type | Reagents | Product |
|---|---|---|
| Acylation | Acetyl chloride, pyridine | Acetylated derivative |
| Schiff base formation | Aldehydes/ketones, 60°C, 6 hours | Imine derivatives |
In the synthesis of related compounds, the amino group reacts with chloroacetyl chloride to form intermediates for further coupling .
Enzyme-Mediated Modifications
The compound may undergo biotransformations in biological systems:
-
Amide hydrolysis : Catalyzed by proteases or amidases, yielding carboxylic acids.
-
Oxidative metabolism : Cytochrome P450 enzymes could modify the cyclopropane or cyclohexyl groups.
Stability and Side Reactions
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogs differ in substituents, backbone modifications, or stereochemistry. Below is a comparative analysis:
Key Observations:
Substituent Effects: The cyclopropyl group in the target compound likely enhances steric hindrance and metabolic stability compared to the methyl analog .
Backbone Modifications: The cyclohexyl backbone in the target compound provides conformational rigidity, contrasting with the linear tert-butyl aminoacetate in ’s compound .
Stereochemistry: The (S)-configuration of the amino-propionylamino group is critical for chiral recognition in biological systems, a feature shared with ’s thiodipeptides .
Preparation Methods
Cyclopropanation
Starting Material : Allyl glycine or analogous α,β-unsaturated ester.
Reaction : Simmons-Smith cyclopropanation using diiodomethane and a zinc-copper couple.
Conditions :
Boc Protection
Reagent : Di-tert-butyl dicarbonate (Boc anhydride).
Conditions :
Characterization :
-
1H NMR (CDCl3): δ 1.44 (s, 9H, Boc), 1.25–1.35 (m, 2H, cyclopropane), 2.95 (br s, 1H, NH).
Synthesis of (S)-2-Aminopropionamide-Functionalized Cyclohexylamine
Cyclohexene Oxide Ring-Opening
Starting Material : Cyclohexene oxide.
Reaction : Ammonia-mediated ring-opening to generate trans-1,2-cyclohexanediamine.
Conditions :
Selective Acylation
Reagent : (S)-2-(Boc-amino)propionyl chloride.
Conditions :
Intermediate : Boc-protected (S)-2-aminopropionamide-cyclohexylamine.
Deprotection
Reagent : Trifluoroacetic acid (TFA).
Conditions :
Convergent Coupling of Fragments
Amide Bond Formation
Coupling Reagent : HATU or EDCI/HOBt.
Conditions :
Mechanism : Activation of the carboxylic acid (from the cyclopropane carbamate) followed by nucleophilic attack by the cyclohexylamine.
Purification and Characterization
Chromatographic Purification
Spectroscopic Data
-
1H NMR (DMSO-d6): δ 1.38 (s, 9H, Boc), 1.45–1.60 (m, 4H, cyclohexane), 2.10–2.25 (m, 2H, cyclopropane), 3.15 (q, J = 6.5 Hz, 1H, CH-NH), 6.80 (d, J = 8.0 Hz, 1H, NH), 7.95 (s, 1H, NH).
Alternative Routes and Optimization
Enzymatic Resolution for (S)-Configuration
Method : Use of lipases (e.g., Candida antarctica) for kinetic resolution of racemic intermediates.
Yield : ~40% (theoretical max 50%) with >99% ee.
Solid-Phase Synthesis
Support : Wang resin-functionalized cyclohexylamine.
Advantage : Simplified purification via filtration.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Low solubility of intermediates | Use of DMF/DMSO mixtures |
| Epimerization during acylation | Low-temperature (0°C) reactions |
| Cyclopropane ring strain | Avoid strong acids/bases post-synthesis |
Scale-Up Considerations
Q & A
Q. What are the recommended synthetic routes and optimization strategies for [2-((S)-2-Amino-propionylamino)-cyclohexyl]-cyclopropyl-carbamic acid tert-butyl ester?
Methodological Answer: Synthesis typically involves multi-step protocols with stereochemical control. Key steps include:
- Epoxide ring-opening : Reacting (2S,3S)-1,2-epoxy-3-(Boc-amino)-4-phenylbutane with isobutylamine under basic conditions to form intermediates .
- Carbamate protection : Using tert-butoxycarbonyl (Boc) groups to protect amines, as seen in analogous compounds like tert-butyl (2-(benzylamino)ethyl)carbamate .
- Cyclopropane integration : Cyclopropane rings are introduced via iodolactamization or similar cyclization reactions, requiring inert atmospheres (e.g., nitrogen) .
Q. Optimization Tips :
- Monitor reaction progress using TLC and adjust equivalents of coupling agents (e.g., PyBOP) to improve yields .
- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate diastereomers .
Q. What analytical techniques are critical for characterizing this compound and confirming its structural integrity?
Methodological Answer: A combination of spectroscopic and chromatographic methods is essential:
| Technique | Application | Example from Literature |
|---|---|---|
| 1H/13C NMR | Assign stereochemistry, confirm cyclohexyl/cyclopropyl motifs | Diastereomers resolved via coupling constants (e.g., [α]20D = +32.4 for a related compound) . |
| MS (ESI+) | Verify molecular weight and fragmentation patterns | Observed m/z = 493 (MH+) for structurally similar carbamates . |
| HPLC-MS/MS | Quantify trace impurities (e.g., in enzyme assays) | Internal standards (e.g., deuterated analogs) improve precision in dried blood spot assays . |
Note : Elemental analysis (>95% purity) is recommended for final validation .
Q. What safety protocols and handling precautions are necessary for this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles. For aerosol risks, employ P95 respirators (US) or EN 143-certified masks (EU) .
- Ventilation : Work in fume hoods to avoid inhalation.
- Waste Disposal : Collect organic waste separately; avoid drain disposal due to potential environmental toxicity .
Advanced Research Questions
Q. How does stereochemistry at the (S)-2-amino-propionylamino group influence biological activity or synthetic outcomes?
Methodological Answer:
- Synthetic Impact : Stereocenters affect diastereomer formation. For example, (1R,2S) vs. (1S,2R) configurations in related carbamates yield distinct NMR splitting patterns (e.g., δ 1.2–1.4 ppm for Boc-group protons) .
- Biological Relevance : Enantiomers may show differential binding to targets (e.g., CCR2 antagonists). Use chiral HPLC (e.g., Chiralpak AD-H column) to separate and test individual enantiomers .
Q. How can researchers address stability challenges during storage or experimental use?
Methodological Answer:
- Storage : Store at –20°C under nitrogen to prevent Boc-group hydrolysis. Desiccate to avoid moisture-induced degradation .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. For pH-sensitive compounds, buffer solutions (pH 4–7) are optimal .
Q. Table: Stability Recommendations
| Condition | Recommendation | Evidence Source |
|---|---|---|
| Temperature | –20°C (long-term), 2–8°C (short-term) | |
| Atmosphere | Inert gas (N2/Ar) | |
| Light Sensitivity | Amber vials |
Q. What strategies resolve contradictions in purity or activity data across studies?
Methodological Answer:
- Purity Discrepancies : Cross-validate using orthogonal methods (e.g., NMR integration vs. LC-MS area-under-curve). For enzyme assays, normalize activity to protein concentration .
- Activity Variability : Test compounds in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects. Include positive controls (e.g., known inhibitors) .
Example : Inconsistent IC50 values may arise from residual solvents (e.g., DMSO). Lyophilize samples and reconstitute in assay buffers to standardize solvent content .
Q. How can researchers modify the compound’s structure to explore structure-activity relationships (SAR)?
Methodological Answer:
- Core Modifications : Replace the cyclopropane ring with cyclobutane or cyclohexane to assess steric effects.
- Functionalization : Introduce fluorinated aryl groups (e.g., 4-fluorophenyl) via Suzuki coupling to enhance metabolic stability .
- Boc Deprotection : Use TFA in dichloromethane (1:1 v/v) to remove Boc groups and expose amines for further derivatization .
Q. SAR Workflow :
Synthesize analogs with systematic substitutions.
Test in vitro (e.g., enzyme inhibition, cell viability).
Correlate activity with computational models (e.g., molecular docking) .
Q. What advanced analytical methods are suitable for studying degradation products or metabolites?
Methodological Answer:
- HRMS (High-Resolution MS) : Identify exact masses of degradation fragments (e.g., loss of tert-butyl group: –C4H9).
- LC-NMR : Capture real-time structural changes during hydrolysis .
- X-ray Crystallography : Resolve ambiguous stereochemistry in degradation byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
